molecular formula C47H79N5O28S B3028395 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide CAS No. 1995898-22-0

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide

Cat. No.: B3028395
CAS No.: 1995898-22-0
M. Wt: 1194.2 g/mol
InChI Key: RYPHDHPULRBHMG-NHASCFKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide" features a thienoimidazole core modified with a pentanamide side chain and multiple glycosylated oxan (pyranose) rings.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H79N5O28S/c1-16(57)49-27-32(63)39(21(12-55)75-42(27)71-9-5-8-48-25(59)7-4-3-6-24-26-18(15-81-24)51-47(70)52-26)78-43-28(50-17(2)58)33(64)40(22(13-56)76-43)79-46-38(69)41(80-45-37(68)35(66)30(61)20(11-54)74-45)31(62)23(77-46)14-72-44-36(67)34(65)29(60)19(10-53)73-44/h18-24,26-46,53-56,60-69H,3-15H2,1-2H3,(H,48,59)(H,49,57)(H,50,58)(H2,51,52,70)/t18-,19+,20+,21+,22+,23+,24-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPHDHPULRBHMG-NHASCFKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H79N5O28S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[...]-pentanamide is a complex organic molecule with potential biological activities. Its intricate structure features a thienoimidazole core and multiple hydroxyl and acetamido groups that suggest diverse pharmacological properties.

The molecular formula of the compound is C47H61N5O9SC_{47}H_{61}N_5O_9S, with a molecular weight of approximately 872.08 g/mol. It is characterized by several functional groups that enhance its reactivity and biological interactions.

PropertyValue
CAS Number1951424-94-4
Molecular FormulaC47H61N5O9S
Molecular Weight872.08 g/mol
Purity95%

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

1. Antimicrobial Activity
Research indicates that thienoimidazole derivatives exhibit significant antimicrobial properties. The presence of the thienoimidazole core in this compound may contribute to its ability to inhibit bacterial growth through interference with essential metabolic pathways.

2. Antioxidant Properties
Compounds with hydroxyl groups are known for their antioxidant capabilities. This compound's structure suggests it may scavenge free radicals and reduce oxidative stress in biological systems.

3. Enzyme Inhibition
Thienoimidazole derivatives have been studied for their potential to inhibit specific enzymes involved in disease processes. The unique structure of this compound allows it to interact with enzyme active sites effectively.

Case Studies
Several studies have reported on the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that thienoimidazole derivatives showed inhibitory effects against various pathogenic bacteria and fungi. The mechanism was attributed to disruption of cell wall synthesis and function.
  • Antioxidant Activity : In vitro assays indicated that compounds with multiple hydroxyl groups exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Interaction with Cellular Targets
The thienoimidazole core can interact with cellular targets such as proteins and nucleic acids. This interaction may alter cellular signaling pathways and gene expression profiles.

2. Modulation of Enzymatic Activity
By binding to specific enzymes involved in metabolic pathways or signaling cascades, the compound may inhibit or activate these enzymes based on its structural affinities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thienoimidazole Derivatives

Compounds sharing the thienoimidazole core but differing in substituents include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Biological Activity Reference
Target Compound C₃₉H₆₄N₆O₂₈S ~1,300 (estimated) Thienoimidazole, pentanamide, glycosylated oxans High (predicted, due to sugars) Not explicitly reported; inferred carbohydrate-targeting
5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide C₁₂H₂₂N₄O₂S 286.39 Aminoethyl, pentanamide 0.6 g/L (25°C) Biotin analog; biochemical probes
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(pyridin-2-yldisulfanyl)ethyl)pentanamide C₁₇H₂₄N₄O₂S₃ 412.59 Pyridinyldisulfanyl ethyl No data Redox-sensitive applications (e.g., drug delivery)
N-(2-Hydroxyethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide C₁₂H₂₁N₃O₃S 287.38 Hydroxyethyl No data Biotinylation reagents

Key Observations:

  • The target compound’s glycosylation drastically increases molecular weight and hydrophilicity compared to non-sugar derivatives .
  • Substituents like aminoethyl () or pyridinyldisulfanyl () modulate solubility and reactivity, enabling applications in bioconjugation or redox-triggered systems.

Biotin Analogs and Derivatives

The thienoimidazole core is structurally analogous to biotin (vitamin B7), with modifications enhancing functionality:

  • Biotin-EDA (): Aminoethyl substitution improves water solubility (0.6 g/L) and enables amine-reactive biotinylation .
  • Biotinyl ethanolamine (): Hydroxyethyl group facilitates lipid membrane interactions, useful in cell-surface labeling .
  • Target Compound: Glycosylation may enable lectin-mediated targeting or carbohydrate-based drug delivery, though specific data are lacking in the evidence .

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